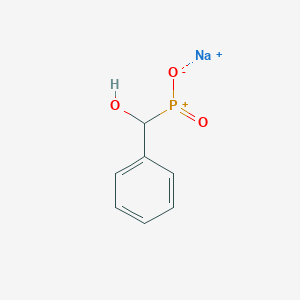

Sodium hydroxybenzylphosphinate

Descripción

Propiedades

IUPAC Name |

sodium;[hydroxy(phenyl)methyl]-oxido-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-5,7-8H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNAYQWNMMGCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(O)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-18-4 | |

| Record name | Sodium hydroxybenzylphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium α-hydroxybenzylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYDROXYBENZYLPHOSPHINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O87RMQ5GOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Sodium Hydroxybenzylphosphinate

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of Sodium Hydroxybenzylphosphinate. Designed for researchers, scientists, and professionals in drug development and material science, this document offers a deep dive into the chemical principles and practical methodologies for obtaining and verifying this organophosphorus compound.

Introduction: The Potential of Sodium Hydroxybenzylphosphinate

Sodium hydroxybenzylphosphinate is an organophosphorus compound with significant potential in various industrial applications, most notably as a non-halogenated flame retardant. Its structure, combining a hydrophilic phosphinate group with an aromatic hydroxybenzyl moiety, suggests a unique combination of properties that could be beneficial in the development of advanced polymers and other materials. The synthesis and characterization of this compound are crucial steps in unlocking its full potential and enabling its use in innovative technologies. This guide presents a plausible and scientifically grounded approach to its synthesis and a robust framework for its characterization, ensuring both purity and structural integrity.

A Proposed Synthetic Pathway: The Pudovik Reaction

A reliable method for the synthesis of α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound.[1] This approach is adapted here for the synthesis of the closely related and more synthetically accessible Sodium Hydroxybenzylphosphonate. The proposed synthesis is a two-step process, beginning with the addition of a dialkyl phosphite to p-hydroxybenzaldehyde, followed by hydrolysis and salt formation.

Step 1: Synthesis of Dialkyl (hydroxy(4-hydroxyphenyl)methyl)phosphonate

The initial step involves the base-catalyzed addition of a dialkyl phosphite (e.g., diethyl phosphite) to p-hydroxybenzaldehyde.[2][3] This reaction forms the corresponding α-hydroxyphosphonate ester.

Experimental Protocol:

-

To a solution of p-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add diethyl phosphite (1.1 eq).

-

Slowly add a catalytic amount of a base, such as triethylamine or sodium ethoxide, to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Solvent: THF is chosen for its ability to dissolve both the aldehyde and the phosphite, creating a homogeneous reaction mixture.

-

Base Catalyst: A base is required to deprotonate the dialkyl phosphite, forming a nucleophilic species that attacks the carbonyl carbon of the aldehyde.

-

Monitoring: TLC is a simple and effective technique to monitor the disappearance of the starting materials and the formation of the product.

-

Work-up: The aqueous work-up is necessary to remove the catalyst and any water-soluble byproducts.

Step 2: Hydrolysis and Salt Formation

The phosphonate ester is then hydrolyzed to the corresponding phosphonic acid, which is subsequently converted to its sodium salt.

Experimental Protocol:

-

Dissolve the purified dialkyl (hydroxy(4-hydroxyphenyl)methyl)phosphonate (1.0 eq) in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium hydroxide (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

-

After cooling to room temperature, adjust the pH of the solution to neutral (pH ~7) with dilute hydrochloric acid.

-

Remove the solvent under reduced pressure to obtain the crude sodium hydroxybenzylphosphinate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Hydrolysis: The use of sodium hydroxide in a water/ethanol mixture facilitates the saponification of the phosphonate esters to the phosphonic acid salt.

-

Neutralization: Adjusting the pH to neutral ensures the formation of the desired monosodium salt.

-

Purification: Recrystallization is a standard technique for purifying solid organic compounds.

Caption: Proposed two-step synthesis of Sodium Hydroxybenzylphosphinate.

Comprehensive Characterization of Sodium Hydroxybenzylphosphinate

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Sodium Hydroxybenzylphosphinate. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Workflow for the characterization of Sodium Hydroxybenzylphosphinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds.[4][5] For Sodium Hydroxybenzylphosphinate, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.

Expected NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 9.5 - 10.5 | s | Phenolic -OH |

| 7.0 - 7.5 | d | Aromatic protons ortho to -CH(OH)P | |

| 6.7 - 6.9 | d | Aromatic protons ortho to -OH | |

| 4.5 - 5.0 | d | -CH(OH)P | |

| ¹³C NMR | 155 - 160 | s | Aromatic C-OH |

| 128 - 132 | s | Aromatic C-H (ortho to -CH(OH)P) | |

| 120 - 125 | s | Aromatic C-CH(OH)P | |

| 115 - 118 | s | Aromatic C-H (ortho to -OH) | |

| 65 - 75 | d | -CH(OH)P | |

| ³¹P NMR | 15 - 25 | s | P-atom |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[6][7]

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3600 | O-H stretch | Phenolic -OH and P-OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2950 | C-H stretch | Aliphatic C-H |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1150 - 1300 | P=O stretch | Phosphinate |

| 950 - 1100 | P-O stretch | Phosphinate |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8][9] Electrospray ionization (ESI) is a suitable technique for this polar and ionic compound.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M-H)⁻: Expected at m/z corresponding to the deprotonated molecule.

-

Fragmentation Pattern: Observation of fragments corresponding to the loss of water, the phosphinate group, and cleavage of the benzyl-phosphorus bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.[10][11] A reverse-phase column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and a buffer) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

Organophosphorus compounds can be toxic and should be handled with care.[12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile materials or dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[14]

References

-

Keglevich, G. Synthesis and Reactions of α-Hydroxyphosphonates. Molecules2020 , 25, 1234. Available at: [Link]

-

Wikipedia. 4-Hydroxybenzaldehyde. Available at: [Link]

- Google Patents. CN1137874C - Process for preparation of p-hydroxy-benzaldehyde.

-

Organic Chemistry Portal. Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Available at: [Link]

-

Wang, Q., et al. Direct Synthesis of ortho-Halogenated Arylphosphonates via a Three-Component Reaction Involving Arynes. The Journal of Organic Chemistry2021 , 86(10), 7122–7132. Available at: [Link]

-

Sciencemadness.org. Synthesis of para aromatic hydroxyls. Available at: [Link]

-

American Chemical Society. Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. Available at: [Link]

-

Royal Society of Chemistry. Green phosphonate chemistry – Does it exist? Available at: [Link]

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available at: [Link]

-

National Center for Biotechnology Information. Organophosphate Toxicity. Available at: [Link]

- Google Patents. US4590014A - Synthesis of alkyl phosphinate salts.

-

National Institutes of Health. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Available at: [Link]

-

Canadian Journal of Chemistry. Correlation of 31P nuclear magnetic resonance chemical shifts in aryl phosphinates with Hammett substituent constants. Available at: [Link]

-

Cleveland Clinic. Organophosphate Poisoning. Available at: [Link]

-

Cromlab. Analysis of Organophosphorus Compounds by GC/MS. Available at: [Link]

-

ResearchGate. An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. Available at: [Link]

-

ACS Publications. The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Available at: [Link]

-

University of Kent. PHOSPHINIC ACID SYNTHESIS. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Phosphonate ion. Available at: [Link]

-

ResearchGate. Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Available at: [Link]

-

National Institutes of Health. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides. Available at: [Link]

-

ResearchGate. 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Available at: [Link]

-

PubMed. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Available at: [Link]

-

YouTube. FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Available at: [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available at: [Link]

-

Journal of Agricultural and Food Chemistry. The Mass Spectra of Some Organophosphorus Pesticide Compounds. Available at: [Link]

-

Wikipedia. Organophosphate poisoning. Available at: [Link]

-

Oxford Academic. The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Available at: [Link]

-

ResearchGate. NMR-controlled titrations: characterizing aminophosphonates and related structures. Available at: [Link]

-

MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available at: [Link]

-

YouTube. What Are Some Advanced FTIR Techniques? - Chemistry For Everyone. Available at: [Link]

Sources

- 1. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 2. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

- 4. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ion Pairing for Phosphonate Compound Analysis [sigmaaldrich.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of phosphinate derivatives

Application Note: High-Sensitivity GC-MS Profiling of Phosphinate Derivatives

Executive Summary

Phosphinate derivatives, characterized by a carbon-phosphorus (C-P) bond and a phosphinic acid group (

This guide details a robust Silylation-GC-MS workflow. Unlike liquid chromatography (LC-MS), which often suffers from matrix suppression in polar analytes, GC-MS offers superior chromatographic resolution and structural fingerprinting—if the derivatization is mastered. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives, offering a 100-fold stability improvement over traditional trimethylsilyl (TMS) ethers.

Chemical Strategy & Mechanism

The Volatility Challenge

Phosphinates possess active hydrogens on hydroxyl (-OH) and amine (-NH

-

Objective: Replace active protons with non-polar silyl groups.

-

Reagent Selection: MTBSTFA is chosen over BSTFA.[1]

-

Why? The bulky tert-butyl group protects the silicon-oxygen bond from hydrolytic cleavage (moisture sensitivity), a common failure point with BSTFA [1]. Furthermore, TBDMS derivatives produce a dominant, diagnostic [M-57]

fragment ion (loss of tert-butyl), maximizing sensitivity in SIM mode.

-

Reaction Scheme

The reaction proceeds via nucleophilic attack of the heteroatom (O or N) on the silicon center, displacing N-methyltrifluoroacetamide.

Experimental Protocol

Reagents & Standards

-

Target Analytes: Glufosinate-ammonium (GLUF), 3-methylphosphinicopropionic acid (MPPA).[2][3][4][5]

-

Internal Standard (IS): Glufosinate-D3 or α-Aminoadipic acid.

-

Derivatization Mix: MTBSTFA + 1% TBDMCS (Catalyst).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Pyridine (anhydrous).

Sample Preparation Workflow

Critical Control Point: Phosphinates are highly soluble in water but insoluble in organic solvents. The extraction must bridge this gap using Solid Phase Extraction (SPE) .

Step-by-Step Methodology:

-

Extraction (Aqueous Matrices):

-

Acidify 5 mL sample (plasma/urine/water) with 100 µL acetic acid.

-

Add Internal Standard (10 ng/mL final conc).

-

-

SPE Clean-up (Mixed-Mode Anion Exchange - e.g., Oasis MAX):

-

Condition: 3 mL MeOH followed by 3 mL Water.

-

Load: Pass acidified sample at 1 mL/min.

-

Wash 1: 3 mL 5% NH

OH (Elutes neutrals/cations). -

Wash 2: 3 mL MeOH (Elutes hydrophobic interferences).

-

Elute: 3 mL 2% Formic Acid in Methanol . (Protonates the phosphinate, breaking the ionic interaction with the resin).

-

-

Drying:

-

Evaporate eluate to complete dryness under N

stream at 40°C. -

Note: Any residual water will quench the derivatization reagent.

-

-

Derivatization:

-

Add 50 µL anhydrous Acetonitrile (solvent) and 50 µL MTBSTFA .

-

Cap tightly and heat at 80°C for 30 minutes .

-

Cool to room temperature and transfer to GC vial with glass insert.

-

Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| Inlet | Splitless, 260°C | Maximizes sensitivity; high temp ensures rapid volatilization of high-MW derivatives. |

| Liner | Deactivated, single taper with wool | Wool traps non-volatiles; deactivation prevents adsorption of polar analytes. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, SLB-5ms) | Standard non-polar phase provides ideal separation for silylated compounds. |

| Dimensions | 30 m × 0.25 mm × 0.25 µm | Standard balance of capacity and resolution. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Consistent retention times. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Rapid ramp prevents peak broadening; high final temp cleans column. |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Ion Source | EI (70 eV), 230°C | Standard ionization; 230°C prevents source fouling. |

| Acquisition | SIM (Selected Ion Monitoring) | Essential for trace-level quantitation (pg/mL range). |

Data Analysis & Interpretation

Fragmentation Logic

Upon Electron Ionization (EI), TBDMS derivatives undergo a characteristic alpha-cleavage , losing a tert-butyl radical (

-

Glufosinate-3TBDMS (MW = 523)

-

Derivatization sites: Amine (2), Phosphinic acid (1), Carboxylic acid (1). Note: Amine usually accepts 1 or 2 TBDMS groups depending on steric conditions; typically 3 total for Glufosinate.

-

Target Ion:

466 (

-

-

MPPA-2TBDMS (MW = 380)

-

Derivatization sites: Phosphinic acid (1), Carboxylic acid (1).

-

Target Ion:

323 (

-

Quantitative Table

| Analyte | Derivative | Molecular Weight | Quant Ion ( | Qualifier Ions ( | Retention Time (approx) |

| MPPA | 2-TBDMS | 380 | 323 | 279, 147 | 8.5 min |

| Glufosinate | 3-TBDMS | 523 | 466 | 364, 232 | 10.2 min |

| Glyphosate | 3-TBDMS | 512 | 455 | 353, 221 | 10.8 min |

Note: Retention times vary by column length and flow rate. Always establish RT with neat standards.

Troubleshooting & Quality Control

-

Moisture Contamination:

-

Inlet Activity:

-

Incomplete Derivatization:

References

-

Sigma-Aldrich. (2023). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Application Notes. Link

-

Royer, A., et al. (2000).[9] "Determination of Glyphosate and Aminomethylphosphonic Acid Residues in Water by Gas Chromatography with Tandem Mass Spectrometry." Analytical Chemistry, 72(16), 3826-3832.[9][10] Link

- Kataoka, H., et al. (1996). "Determination of glufosinate and its metabolite in biological samples by gas chromatography-mass spectrometry.

-

U.S. EPA. (2021). Method 547: Determination of Glyphosate in Drinking Water. Link (Note: While HPLC-based, this defines the regulatory limits and matrix challenges).

-

Little, J.L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22. Link

Sources

- 1. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of glufosinate ammonium and its metabolite, 3-methylphosphinicopropionic acid, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of glyphosate and aminomethylphosphonic acid residues in water by gas chromatography with tandem mass spectrometry after exchange ion resin purification and derivatization. Application on vegetable matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Surface Grafting of Sodium Hydroxybenzylphosphinate (SHBP) for Flame Retardant Cellulosic Polymers

[1]

Abstract

This application note details the synthesis of Sodium (α-hydroxybenzyl)phosphinate (SHBP) and its subsequent grafting onto cellulosic polymer backbones (cotton fabric) to impart durable flame retardancy.[1] Unlike physical blending, grafting chemically anchors the phosphorus moiety to the polymer matrix, preventing migration and leaching. This protocol utilizes a "Green Chemistry" approach, employing a water-based synthesis for the precursor and a polycarboxylic acid crosslinking system for grafting.

Scientific Rationale & Mechanism

The Chemistry of SHBP

Sodium hydroxybenzylphosphinate is an organophosphorus compound synthesized via the nucleophilic addition of sodium hypophosphite to benzaldehyde.[1] This structure is critical for two reasons:

-

P-C Bond Stability: The formation of a direct Phosphorus-Carbon bond provides superior hydrolytic stability compared to phosphate esters (P-O-C).[1]

-

Reactive Hydroxyl Group: The benzylic hydroxyl group (-OH) serves as the "anchor point" for grafting onto polymer chains via esterification.[1]

Mechanism of Flame Retardancy (FR)

Upon exposure to heat, the grafted SHBP functions in the condensed phase :

-

Acid Release: The phosphinate group decomposes to release phosphoric/phosphonic acid species.[1]

-

Dehydration: These acids catalyze the dehydration of the cellulose backbone.[1]

-

Char Formation: Instead of burning into volatile gases (fuel), the polymer carbonizes into a stable, insulating char layer that shields the underlying material from heat and oxygen.

Protocol A: Synthesis of Sodium (α-hydroxybenzyl)phosphinate (SHBP)

Objective: To synthesize the reactive FR monomer from commodity chemicals.

Reagents & Equipment[1][2][3][4][5]

-

Reactants: Sodium Hypophosphite Monohydrate (

, 99%), Benzaldehyde ( -

Solvent: Ethanol/Water (50:50 v/v).[1]

-

Equipment: 3-neck round-bottom flask (500 mL), Reflux condenser, Nitrogen gas line, Magnetic stirrer, Rotary evaporator.[1]

Step-by-Step Methodology

-

Inert Environment Setup:

-

Reactant Solubilization:

-

Dissolve 106.0 g (1.0 mol) of Sodium Hypophosphite in 200 mL of Ethanol/Water mixture.

-

Add 106.1 g (1.0 mol) of Benzaldehyde dropwise under stirring.

-

Note: A stoichiometric 1:1 ratio targets the mono-addition product (SHBP).[1]

-

-

Reflux Synthesis:

-

Heat the mixture to 85°C (Reflux) .

-

Maintain reflux for 4–6 hours under continuous

flow. -

Monitoring: Reaction progress can be monitored via

NMR (disappearance of the NaH2PO2 signal at ~7 ppm).[1]

-

-

Purification:

Data Validation: Expected NMR Signals

| Nucleus | Chemical Shift ( | Assignment |

| ~28–32 ppm | Phosphinate P-C bond formation | |

| ~4.8–5.2 ppm | Benzylic proton (-CH-OH) | |

| ~6.8–7.5 ppm | P-H proton (doublet, large coupling constant) |

Protocol B: Grafting SHBP onto Cellulosic Polymers[1]

Objective: To covalently attach SHBP to a cotton (cellulose) substrate using 1,2,3,4-butanetetracarboxylic acid (BTCA) as a crosslinker.[1]

Reagents

-

Substrate: Desized and scoured cotton fabric (100% Cellulose).[1]

-

Monomer: Synthesized SHBP (from Protocol A).

-

Crosslinker: BTCA (or Citric Acid for a lower-cost alternative).[1]

-

Catalyst: Sodium Hypophosphite (SHP) - acts as a catalyst for the esterification.[1]

Experimental Workflow (Pad-Dry-Cure Method)

-

Preparation of Finishing Solution:

-

Prepare 100 mL of deionized water.

-

Dissolve 15% (w/v) SHBP .

-

Dissolve 8% (w/v) BTCA .

-

Dissolve 4% (w/v) SHP (Catalyst).

-

Rationale: BTCA contains four carboxylic acid groups.[1] Two react with cellulose hydroxyls, and two react with the SHBP hydroxyl, forming a bridge.

-

-

Impregnation (Padding):

-

Drying:

-

Dry the fabric in a convection oven at 80°C for 5 minutes .

-

Note: This removes water but does not initiate crosslinking.[1]

-

-

Curing (Grafting Reaction):

-

Washing:

Visualization of Pathways

Diagram 1: Synthesis and Grafting Mechanism

The following diagram illustrates the conversion of precursors to SHBP and the subsequent crosslinking to the polymer backbone.

Caption: Synthesis of SHBP monomer and its subsequent grafting onto cellulose via polycarboxylic acid crosslinking.

Characterization & Validation

To confirm successful grafting, the following analytical techniques are required:

| Technique | Target Metric | Success Criteria |

| FTIR Spectroscopy | Chemical Bonding | Appearance of ester carbonyl peak (~1720 cm⁻¹) and P=O stretch (~1200 cm⁻¹) on the washed fabric.[1] |

| LOI (Limiting Oxygen Index) | Flammability | LOI increase from ~18% (untreated cotton) to >26% (self-extinguishing).[1] |

| TGA (Thermogravimetric Analysis) | Thermal Stability | Increase in char residue at 600°C (Target: >20% residue vs <5% for control). |

| Laundering Durability | Graft Stability | Retention of >80% Phosphorus content after 10 wash cycles (AATCC Test Method 61).[1] |

Troubleshooting Guide

References

-

Keglevich, G., et al. (2016).[1] "The greenest method for the preparation of α-hydroxyphosphonates from substituted benzaldehydes and dialkyl phosphites." International Journal of Molecular Sciences. Link[1]

-

Yang, C. Q. (1993).[1] "Infrared spectroscopy studies of the cyclic anhydride as the intermediate for the ester crosslinking of cotton cellulose by polycarboxylic acids." Journal of Polymer Science Part A: Polymer Chemistry. Link[1]

-

Wang, X., et al. (2011).[1] "Flame retardant finishing of cotton fleece fabric: Part I. The use of sodium hypophosphite and polycarboxylic acids." Fire and Materials.[1][7] Link[1]

-

Costes, L., et al. (2017).[1] "Flame retardancy of lignocellulosic fibers with phosphorus-based coatings." Molecules. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN116253668B - A kind of preparation method of sodium hydroxyalkyl sulfonate - Google Patents [patents.google.com]

- 3. US3052519A - Process of preparing pure sodium hypophosphite - Google Patents [patents.google.com]

- 4. CN108148103B - Synthesis process of alkyl polyglycoside hydroxypropyl sodium sulfonate - Google Patents [patents.google.com]

- 5. CN101555002A - Method for preparing high-purity sodium hypophosphite - Google Patents [patents.google.com]

- 6. Novel flame retardant flexible polyurethane foam: plasma induced graft-polymerization of phosphonates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Flame Retardancy of Short Flax Fibers Modified by Radiation-Induced Grafting of Phosphonated Monomers: Comparison between Pre- and Simultaneous Irradiation Grafting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4379132A - Process for sodium hypophosphite - Google Patents [patents.google.com]

Troubleshooting & Optimization

Improving the dispersion of Sodium hydroxybenzylphosphinate in a polymer matrix

The following technical guide addresses the dispersion of Sodium Hydroxybenzylphosphinate (SHBP) within polymer matrices.

Author's Note on Context: Given the specific chemical nature of SHBP (an organophosphorus salt) and the "Drug Development" audience, this guide focuses on Solid-in-Polymer Dispersion . This process is critical for two primary applications:

-

Pharmaceuticals: Creating Amorphous Solid Dispersions (ASD) or Sustained Release Matrix Tablets (e.g., via Hot Melt Extrusion) where SHBP acts as an API or functional excipient (source of phosphorus/metabolic adjunct).

-

Functional Materials: Utilizing SHBP as a flame retardant or stabilizer in engineering plastics.

The principles of thermodynamics, shear stress, and surface wetting described below apply universally to both fields.

Topic: Improving the dispersion of Sodium Hydroxybenzylphosphinate in a polymer matrix Code: SHBP-DSP-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Part 1: The Core Challenge (Root Cause Analysis)

Sodium Hydroxybenzylphosphinate is a polar, crystalline salt. Most polymer matrices (polyesters, polyolefins, or even pharmaceutical carriers like Ethylcellulose or Eudragit) are relatively non-polar or viscous.

The Fundamental Conflict:

-

Thermodynamic Barrier: The high surface energy of the SHBP salt crystal fights against wetting by the low-surface-energy polymer melt. This leads to phase separation (agglomeration).

-

Thermal Mismatch: As a salt, SHBP likely has a high melting point or decomposition onset (>200°C). If your processing temperature is below this, you are dispersing a solid filler, not blending a liquid. If you exceed its decomposition temp, you get black specks and loss of function.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Pre-Processing & Material Handling

Q1: "I see white specks and rough surfaces immediately after extrusion. Is my screw speed too low?"

A: Do not increase screw speed yet. The issue is likely moisture-induced agglomeration before the material even enters the barrel.

-

Mechanism: SHBP is hygroscopic.[1][2] Absorbed water creates "liquid bridges" between particles, forming hard agglomerates that the extruder shear cannot break.

-

The Fix:

-

Drying: You must dry SHBP to <0.05% moisture content. Use a vacuum oven at 80°C for 4-6 hours.

-

Particle Size Reduction: If specks persist, your starting particle size (

) is likely too large (>50 µm). Micronize the powder to a

-

Q2: "The material turns yellow/brown during processing. Is SHBP thermally unstable?"

A: SHBP has a finite thermal window.

-

Diagnosis: Run a TGA (Thermogravimetric Analysis) on the pure powder. Identify the

(temperature at 5% weight loss). -

Protocol: Ensure your barrel temperature profile stays at least 20°C below this degradation onset.

-

Causality: If you are processing high-melting polymers (like PA66 or PEEK), SHBP may be degrading. You may need to switch to a lower-melting matrix (like EVA or PCL) or use a thermal stabilizer (e.g., hindered phenols) if compatible with your formulation.

Category B: Processing & Extrusion (HME)

Q3: "I am using high shear to break up particles, but dispersion is still poor. Why?"

A: High shear generates viscous heating, which can degrade the polymer interface, reducing the "drag" needed to pull particles apart.

-

The "Erosion" Strategy: Instead of brute force, use Distributive Mixing .

-

Screw Configuration:

-

Avoid: Aggressive kneading blocks (KB) at 90° angles which cause local overheating.

-

Use: 30° or 60° kneading blocks and fractional mixing elements (like turbine mixers) to fold the polymer over the salt repeatedly.

-

Q4: "The SHBP powder separates from the polymer pellets in the hopper (demixing). How do I feed it?"

A: This is a segregation issue due to density/size differences.

-

Solution: Do not tumble blend. Use Split Feeding .

-

Zone 1: Feed polymer pellets to establish the melt.

-

Zone 4 (Side Feeder): Feed SHBP powder directly into the molten polymer. This "wets" the powder immediately, preventing air entrapment and segregation.

-

Category C: Formulation Chemistry[3][4][5]

Q5: "The dispersion looks fine microscopically, but the mechanical/release properties are inconsistent."

A: You likely have poor interfacial adhesion. The polymer is "hugging" the salt crystal but not bonding to it.

-

For Hydrophobic Matrices (e.g., PLGA, PE): The polarity gap is too wide.

-

The Fix: Use a Coupling Agent or Surfactant .

Part 3: Experimental Protocols

Protocol 1: Determining the "Dispersion Index" (Filter Pressure Test)

Use this to quantitatively validate if your dispersion has improved.

-

Setup: Equip a single-screw extruder with a specialized filter nozzle (screen pack: 200 mesh / 75 µm).

-

Baseline: Extrude pure polymer for 10 mins; record backpressure (

). -

Test: Extrude the Polymer + SHBP compound for 10 mins.

-

Measurement: Record the peak pressure (

). -

Calculation:

-

Interpretation: A lower FPV indicates fewer agglomerates clogging the filter. Target FPV < 2 bar/kg.

-

Protocol 2: Visualizing Dispersion Mechanism (Graphviz)

The following diagram illustrates the decision logic for troubleshooting dispersion issues.

Caption: Decision tree for isolating the root cause of SHBP agglomeration, moving from physical handling to chemical formulation.

Part 4: Data Summary & Compatibility

Table 1: Recommended Processing Windows for SHBP

| Matrix Type | Example Polymer | Compatibility Challenge | Recommended Additive/Strategy |

| Hydrophilic Pharma | HPMC, PVP, PEG | Low (Good compatibility) | None usually required. Watch for moisture uptake.[5] |

| Hydrophobic Pharma | Ethylcellulose, PLGA | High (Phase separation) | Add Pore Former or Surfactant (e.g., SLS, Tween 80). |

| Engineering Plastic | Polyamide 6 (PA6) | Medium (Polarity match) | Split Feeding to prevent degradation. |

| Polyolefin | PP, PE | Very High (Non-polar) | Must use Maleic Anhydride (MAH) coupling agent. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24104, Sodium hydroxybenzylphosphinate. Retrieved from [Link]

-

DrugFuture (2025). FDA Global Substance Registration System: Sodium Hydroxybenzylphosphinate. Retrieved from [Link]

-

American Elements. Sodium Phosphate and Phosphinate Applications in Pharmaceuticals. Retrieved from [Link]

Sources

Minimizing solvent residue in synthesized Sodium hydroxybenzylphosphinate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing solvent residue in synthesized Sodium Hydroxybenzylphosphinate. This resource offers in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work.

Introduction

Sodium hydroxybenzylphosphinate holds significant interest in various research and development applications. A critical aspect of its synthesis is the effective removal of residual solvents to ensure the purity, stability, and safety of the final compound. Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients which are not completely removed by practical manufacturing techniques.[1] Their presence can impact the physical and chemical properties of the substance and may have toxicological effects.[2] This guide provides practical, field-proven insights into minimizing these residues, grounded in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used in the synthesis of Sodium Hydroxybenzylphosphinate and related phosphinates?

A1: While specific protocols for Sodium Hydroxybenzylphosphinate may vary, the synthesis of related phosphinate and phosphonate compounds often employs a range of solvents. Based on the chemistry of the reactants, such as sodium hypophosphite and benzaldehyde derivatives, common solvents can include:

-

Water: Often used in the synthesis of related sulfonates and for dissolving reactants like sodium hypophosphite.[3][4]

-

Alcohols (e.g., Ethanol, Methanol): Used in the synthesis of sodium hypophosphite, a key precursor.[5]

-

Polar Aprotic Solvents (e.g., Acetonitrile): Utilized in the synthesis of α-hydroxyphosphonates.[6]

The choice of solvent can significantly influence reaction kinetics, yield, and the impurity profile of the final product.[7]

Q2: Why is it crucial to minimize residual solvents in the final product?

A2: Minimizing residual solvents is critical for several reasons:

-

Toxicity: Many organic solvents are toxic and can pose a risk to end-users. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products.[4][8]

-

Product Stability: Residual solvents can affect the crystal structure, melting point, and stability of the final compound, potentially leading to degradation over time.

-

Reaction Kinetics: In subsequent applications, the presence of residual solvents could interfere with downstream reactions or analytical testing.

-

Regulatory Compliance: For pharmaceutical applications, adherence to ICH Q3C guidelines on residual solvents is mandatory for regulatory approval.[4][8]

Q3: What is the primary analytical technique for quantifying residual solvents?

A3: The most widely accepted and utilized technique for the determination of residual solvents is Gas Chromatography (GC) , often coupled with Headspace (HS) sampling.[2][9][10][11][12][13][14] This method is highly sensitive and specific for volatile organic compounds. The headspace technique is particularly advantageous as it introduces only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile drug substance.[12]

Q4: What are the ICH classifications for residual solvents?

A4: The ICH Q3C guidelines categorize residual solvents into three classes based on their toxicity:

-

Class 1: Solvents with unacceptable toxicity or environmental hazards. Their use should be avoided. Examples include Benzene and Carbon Tetrachloride.

-

Class 2: Solvents with inherent toxicity. Their levels should be limited. Examples include Acetonitrile, Methanol, and Dichloromethane.

-

Class 3: Solvents with low toxic potential. They should be used where practical. Examples include Ethanol, Acetone, and Isopropyl Alcohol.[4][8]

Troubleshooting Guide: Minimizing Solvent Residue

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to residual solvents during the synthesis of Sodium Hydroxybenzylphosphinate.

Scenario 1: High levels of a Class 2 solvent (e.g., Acetonitrile) are detected in the final product.

Q: My final product of Sodium Hydroxybenzylphosphinate shows high levels of acetonitrile residue after initial drying. What steps can I take to reduce it?

A: High levels of a relatively volatile solvent like acetonitrile often point to inefficient drying or trapping of the solvent within the crystal lattice. Here’s a systematic approach to troubleshoot this issue:

1. Optimize the Drying Process:

-

Initial Action: Prolong the drying time under vacuum at a slightly elevated temperature. Ensure the temperature is well below the decomposition point of your compound.

-

Rationale: Insufficient drying time or temperature may not provide enough energy for the solvent molecules to escape the solid matrix.

-

Experimental Protocol: Enhanced Vacuum Drying

-

Place the synthesized Sodium Hydroxybenzylphosphinate in a vacuum oven with a calibrated temperature gauge.

-

Apply a high vacuum (e.g., <10 mbar).

-

Increase the temperature in increments of 5-10°C, holding at each step for several hours. Monitor for any signs of product degradation.

-

After each drying cycle, perform headspace GC analysis to quantify the residual acetonitrile.

-

2. Implement a Solvent Displacement Technique:

-

Advanced Action: If enhanced drying is ineffective, consider a solvent displacement or "washing" step with a less toxic, more volatile solvent (e.g., a Class 3 solvent like ethanol or acetone) before the final drying.

-

Rationale: The new solvent can help to displace the trapped acetonitrile molecules. This is particularly effective if the product is sparingly soluble in the wash solvent at low temperatures.

-

Experimental Protocol: Solvent Slurry Wash

-

Suspend the crude product in a minimal amount of cold ethanol.

-

Stir the slurry for a short period (e.g., 15-30 minutes) at a low temperature.

-

Filter the product quickly and wash the cake with a small amount of fresh, cold ethanol.

-

Proceed with the optimized vacuum drying protocol.

-

3. Consider Recrystallization:

-

Definitive Action: Recrystallization is a powerful purification technique that can effectively remove trapped solvents.[15]

-

Rationale: Dissolving the compound in a suitable solvent system and allowing it to slowly re-form crystals can exclude impurities, including solvent molecules.

-

Experimental Protocol: Recrystallization

-

Select a suitable solvent or solvent system where Sodium Hydroxybenzylphosphinate has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of water and a miscible organic solvent like ethanol or acetone could be a good starting point.[5]

-

Dissolve the impure compound in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

-

Scenario 2: Persistent residue of a high-boiling point solvent (e.g., Water) is observed.

Q: I am struggling to remove residual water from my Sodium Hydroxybenzylphosphinate. The product remains tacky and loss on drying is high. What should I do?

A: Water can be a particularly stubborn solvent to remove, especially from hygroscopic compounds. Here are some effective strategies:

1. Lyophilization (Freeze-Drying):

-

Initial Action: For aqueous solutions, lyophilization is an excellent method for removing water without excessive heat.

-

Rationale: Lyophilization involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This is a gentle drying method suitable for heat-sensitive compounds.[2]

-

Experimental Protocol: Lyophilization

-

Dissolve the product in a minimal amount of water.

-

Freeze the solution completely in a suitable flask.

-

Connect the flask to a lyophilizer and apply a high vacuum.

-

Allow the process to run until all the ice has sublimated.

-

2. Azeotropic Distillation:

-

Alternative Action: Azeotropic distillation can be used to remove water by adding a solvent that forms a low-boiling azeotrope with water, such as toluene.

-

Rationale: The water-toluene azeotrope boils at a lower temperature than water itself, allowing for its removal at a reduced temperature.

-

Experimental Protocol: Azeotropic Distillation

-

Suspend the wet product in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus. The water will be collected in the side arm of the apparatus.

-

Continue the distillation until no more water is collected.

-

Remove the toluene under reduced pressure.

-

3. Spray Drying:

-

Industrial-Scale Action: For larger quantities, spray drying is an efficient method for producing a dry powder from a liquid or slurry.[7]

-

Rationale: The process involves atomizing a solution or suspension into a hot drying medium, leading to rapid evaporation of the solvent.[7]

-

Process Parameters: The properties of the final powder can be controlled by adjusting parameters such as inlet temperature, feed rate, and drying time.[7]

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting residual solvent issues in the synthesis of Sodium Hydroxybenzylphosphinate.

Caption: Troubleshooting workflow for residual solvents.

Data Presentation: Solvent Properties

The following table summarizes the properties of common solvents that may be used in the synthesis of Sodium Hydroxybenzylphosphinate.

| Solvent | Class (ICH Q3C) | Boiling Point (°C) |

| Water | - | 100 |

| Ethanol | 3 | 78 |

| Methanol | 2 | 65 |

| Acetonitrile | 2 | 82 |

| Toluene | 2 | 111 |

| Acetone | 3 | 56 |

This data is compiled from various chemical and pharmaceutical sources.

Conclusion

Minimizing solvent residue in the synthesis of Sodium Hydroxybenzylphosphinate is a multi-faceted challenge that requires a systematic and informed approach. By understanding the properties of the solvents used, employing appropriate purification and drying techniques, and utilizing accurate analytical methods, researchers can ensure the production of a high-purity final product that meets all regulatory and quality standards. This guide serves as a practical resource to navigate these challenges effectively.

References

- CN116253668B - A kind of preparation method of sodium hydroxyalkyl sulfonate - Google P

- CN106565858A - Purification method for sugammadex sodium - Google P

- CN102050764B - Method for purifying sodium hydroxyethyl sulphonate - Google P

- Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022-12-27). (URL: Not available)

-

Q3C (R6) Step 5 - impurities: guideline for residual solvents - EMA. (2019-08-09). (URL: [Link])

-

Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography | LCGC International. (2025-06-23). (URL: [Link])

- Analysis of residual solvents in pharmaceutical products. (2020-03-10). (URL: Not available)

-

Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC - NIH. (2018-08-17). (URL: [Link])

-

ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (URL: [Link])

- US2977192A - Process for the production of phosphine and sodium hypophosphite - Google P

-

Synthesis and Reactions of α-Hydroxyphosphonates - MDPI. (URL: [Link])

-

Reactions involved in the production of sodium hypophosphite - ResearchGate. (URL: [Link])

-

Analytical methods for residual solvents determination in pharmaceutical products. (2025-08-05). (URL: [Link])

-

Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow - Shimadzu. (URL: [Link])

- Synthesis process of alkyl polyglycoside hydroxypropyl sodium sulfonate - Google P

- CN1554338A - Sodium bisulfite andrographolide freeze drying preparation and its preparing method - Google P

- US3052519A - Process of preparing pure sodium hypophosphite - Google P

- US4065270A - Process for purifying sodium hydroxide - Google P

-

Spray Drying of Sodium dihydrogenphosphate - Buchi.com. (URL: [Link])

-

Recrystallization - Chemistry LibreTexts. (2023-01-29). (URL: [Link])

- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom

- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (URL: Not available)

-

ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy. (2024-05-28). (URL: [Link])

-

Drying Organic Solutions - Organic Chemistry at CU Boulder. (URL: [Link])

- US3795491A - Method for preparing aqueous solutions of sodium borohydride of high concentration - Google P

- Recrystalliz

- SOP: CRYSTALLIZATION - UCT Science. (URL: Not available)

-

ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). (URL: [Link])

-

How to Best Dry Solvents - YouTube. (2022-05-25). (URL: [Link])

- Synthesis process of alkyl polyglycoside hydroxypropyl sodium sulfonate - Google P

-

Pharma Solvents: Boiling Points | PDF - Scribd. (URL: [Link])

Sources

- 1. CN101332981A - Process for purifying sodium hypophosphite - Google Patents [patents.google.com]

- 2. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN116253668B - A kind of preparation method of sodium hydroxyalkyl sulfonate - Google Patents [patents.google.com]

- 4. US3052519A - Process of preparing pure sodium hypophosphite - Google Patents [patents.google.com]

- 5. US2977192A - Process for the production of phosphine and sodium hypophosphite - Google Patents [patents.google.com]

- 6. Synthesis and Reactions of α-Hydroxyphosphonates | MDPI [mdpi.com]

- 7. Spray Drying of Sodium dihydrogenphosphate | Buchi.com [buchi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102050764B - Method for purifying sodium hydroxyethyl sulphonate - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ptfarm.pl [ptfarm.pl]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. Spray Drying of Sodium dihydrogenphosphate | Buchi.com [buchi.com]

Validation & Comparative

Comparative study of Sodium hydroxybenzylphosphinate and other phosphinate flame retardants

<-3a--22_br-3e_--22_>## A Comparative Analysis of Sodium Hydroxybenzylphosphinate and Other Phosphinate Flame Retardants for High-Performance Polymers

Abstract

This guide provides a comprehensive comparative study of Sodium Hydroxybenzylphosphinate (SHBP) and other prominent phosphinate-based flame retardants, including aluminum diethylphosphinate (AlPi-Et) and zinc diethylphosphinate (ZnPi-Et). It delves into their flame retardant mechanisms, thermal stability, and their effects on the mechanical properties of various polymer systems. Through the synthesis of experimental data from peer-reviewed literature and industry publications, this document aims to equip researchers and material scientists with the necessary information to select the most appropriate phosphinate flame retardant for their specific applications.

Introduction to Phosphinate Flame Retardants

Phosphinate-based flame retardants have emerged as highly effective and more environmentally friendly alternatives to halogenated flame retardants. Their mechanism of action is multifaceted, primarily involving a combination of gas-phase and condensed-phase activity.[1][2] In the gas phase, the thermal decomposition of phosphinates releases phosphorus-containing radicals (such as PO• and PO2•) that interrupt the exothermic chain reactions of combustion by scavenging flammable H• and HO• radicals.[3] Simultaneously, in the condensed phase, they promote the formation of a stable, insulating char layer on the polymer surface.[1][4] This char layer acts as a physical barrier, limiting the evolution of flammable volatiles and hindering the transfer of heat to the underlying material.[1]

The general classification of phosphorus flame retardants includes phosphates, phosphonates, and phosphinates.[2] This guide will focus on the phosphinate family, which is characterized by a direct phosphorus-carbon (P-C) bond, contributing to their enhanced thermal and hydrolytic stability.[5]

Sodium Hydroxybenzylphosphinate (SHBP): A Detailed Profile

Sodium hydroxybenzylphosphinate (SHBP) is a novel organophosphorus flame retardant that has garnered significant interest due to its unique chemical structure and high flame retardant efficiency.

2.1. Chemical Structure and Properties

The structure of SHBP incorporates an aromatic ring and a hydroxyl group, which are believed to contribute to its thermal stability and char-forming capabilities. The sodium salt form generally imparts good thermal stability.

2.2. Flame Retardant Mechanism

The thermal degradation of SHBP is a multi-step process.[6] Initially, it undergoes dehydration, followed by the decomposition of the phosphinate structure to release phosphorus-containing species. These species act as radical traps in the gas phase. The presence of the benzyl group promotes char formation in the condensed phase, creating a protective layer that insulates the polymer matrix from the heat source.

2.3. Applications

SHBP is particularly effective in oxygen-containing polymers such as polyesters (e.g., PET, PBT) and polyamides (PA). Its high thermal stability makes it suitable for processing temperatures associated with these engineering plastics.

Comparative Analysis: SHBP vs. Other Phosphinate Flame Retardants

To provide a clear performance benchmark, this section compares SHBP with two widely used phosphinate flame retardants: Aluminum Diethylphosphinate (AlPi-Et) and Zinc Diethylphosphinate (ZnPi-Et).

3.1. Aluminum Diethylphosphinate (AlPi-Et)

Aluminum diethylphosphinate, with the chemical formula Al(H₅C₂PO₂)₃, is a well-established halogen-free flame retardant.[7] It is a white powder that decomposes at temperatures above 300°C.[7]

-

Mechanism: AlPi-Et primarily acts in the gas phase by releasing diethylphosphinic acid, which then volatilizes and inhibits the combustion process.[8] The aluminum phosphate formed remains in the condensed phase, contributing to char formation.[8]

-

Applications: It is extensively used in polyamides (PA6, PA66) and polyesters (PBT, PET), especially in glass-fiber reinforced formulations for electrical and electronic applications.[7]

-

Synergism: AlPi-Et often shows synergistic effects when combined with nitrogen-containing compounds like melamine polyphosphate (MPP) or melamine cyanurate.[7][9] This combination enhances both gas-phase and condensed-phase flame retardancy. For instance, adding 10 wt% AlPi-Et and 3 wt% melamine to a phenolic resin can achieve a UL-94 V-0 rating and increase the Limiting Oxygen Index (LOI) to 34.6%.[9]

3.2. Zinc Diethylphosphinate (ZnPi-Et)

Zinc diethylphosphinate is another organic phosphinate salt used as a flame retardant. It is a white powder with high thermal stability, with a decomposition temperature exceeding 350°C.

-

Mechanism: Similar to other phosphinates, ZnPi-Et exhibits both gas-phase and condensed-phase activity.

-

Applications: It is particularly suitable for high-temperature polymers like PET and PBT for both injection molding and fiber applications.[10][11]

-

Performance: In PET, an addition of 3% can lead to a Limiting Oxygen Index (LOI) of over 30%.[10] For PBT, a combination of 10-15% ZnPi-Et with 10-15% of a nitrogen-based flame retardant like melamine polyphosphate can achieve a UL-94 V-0 rating.[10]

Experimental Data and Performance Metrics

The efficacy of a flame retardant is quantified through various standardized tests. This section presents a comparative summary of typical performance data for the discussed phosphinates in common polymer matrices.

Table 1: Comparative Flame Retardant Performance in Polyamide 6 (PA6)

| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 (1.6mm) | pHRR (kW/m²) | Reference |

| Neat PA6 | 0 | 22-24 | No Rating | ~1000 | - |

| AlPi-Et | 15-20 | 30-32 | V-0 | ~450 | [7] |

| AlPi-Et / MPP | 15 / 5 | 34-36 | V-0 | ~350 | [8] |

Table 2: Comparative Flame Retardant Performance in Polybutylene Terephthalate (PBT)

| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 (1.6mm) | pHRR (kW/m²) | Reference |

| Neat PBT | 0 | 21-23 | No Rating | ~900 | [12] |

| AlPi-Et | 25 | 29.5 | V-0 | 49.3% reduction | [13] |

| ZnPi-Et / MPP | 10-15 / 10-15 | >30 | V-0 | - | [10] |

Note: The performance data presented are typical values and can vary depending on the specific polymer grade, processing conditions, and the presence of other additives.

Methodologies for Evaluating Flame Retardant Performance

5.1. Limiting Oxygen Index (LOI) - ASTM D2863

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically mounted specimen. A higher LOI value indicates better flame retardancy.

5.2. UL-94 Vertical Burn Test

This is a widely used test to assess the flammability of plastic materials. A vertically oriented specimen is subjected to a flame for a specified duration, and its burning behavior is observed. The classifications (V-0, V-1, V-2) are based on factors like afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. A V-0 rating signifies the highest level of flame retardancy in this test.

5.3. Cone Calorimetry - ASTM E1354

The cone calorimeter is one of the most effective bench-scale methods for evaluating the fire behavior of materials. It measures parameters such as:

-

Heat Release Rate (HRR): The rate at which heat is evolved during combustion. A lower peak HRR (pHRR) is desirable.

-

Total Heat Released (THR): The total amount of heat generated.

-

Smoke Production Rate (SPR): The rate at which smoke is produced.

-

Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.

Visualizing Flame Retardant Mechanisms

The following diagrams illustrate the generalized mechanisms of action for phosphinate flame retardants.

Caption: Generalized flame retardant mechanism of phosphinates.

Conclusion

Sodium hydroxybenzylphosphinate presents a promising option within the phosphinate class of flame retardants, particularly for engineering plastics. Its unique structure suggests the potential for enhanced char formation. However, the selection of an optimal flame retardant requires a holistic evaluation of performance data, processing stability, and potential synergistic interactions with other additives. Aluminum diethylphosphinate and zinc diethylphosphinate remain industry standards with well-documented efficacy, especially when used in synergistic systems. Further research directly comparing the performance of SHBP with these established phosphinates under identical conditions is warranted to fully elucidate its relative advantages and disadvantages.

References

- Synergistic Effects of Aluminum Diethylphosphinate and Melamine on Improving the Flame Retardancy of Phenolic Resin - PMC - NIH. (2019-12-31).

- Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer - RSC Publishing.

- Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) - Frontiers. (2021-08-25).

- Comparative study of aluminum diethylphosphinate and aluminum methylethylphosphinate-filled epoxy flame-retardant composites - ResearchGate.

- BX FR ZDP Diethyl zinc hypophosphite, cas 284685-45-6 - baoxu chemical.

- The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - NIH.

- Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. (2025-10-10).

- Aluminium diethyl phosphinate - Wikipedia.

- A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6 - MDPI.

- Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it!. (2021-03-08).

- The development and application of contemporary phosphorus flame retardants: a review - Frontiers. (2025-04-03).

- Zinc Diethylphosphinate(ZDP950)--Zhenjiang Xingxing Flame Retardant Co., Ltd..

- Crystal structure, thermal decomposition mechanism and explosive properties of [Na(H2TNPG)(H2O)2]n - PubMed.

- (PDF) THE EFFECT OF ZINC BORATE AND DIETHYL PHOSPHINIC ACID BASED FLAME RETARDANT ON THE FIRE BEHAVIOR OF POLY(BUTYLENE TEREPHTHALATE) - ResearchGate.

- Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications - MDPI. (2017-07-11).

Sources

- 1. youtube.com [youtube.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it! [specificpolymers.com]

- 5. Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications | MDPI [mdpi.com]

- 6. Crystal structure, thermal decomposition mechanism and explosive properties of [Na(H2TNPG)(H2O)2]n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic Effects of Aluminum Diethylphosphinate and Melamine on Improving the Flame Retardancy of Phenolic Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. additivesforpolymer.com [additivesforpolymer.com]

- 11. Zinc Diethylphosphinate(ZDP950)--Zhenjiang Xingxing Flame Retardant Co., Ltd. [xxflameretard.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Investigating the Effect of Aluminum Diethylphosphinate on Thermal Stability, Flame Retardancy, and Mechanical Properties of Poly(butylene succinate) [frontiersin.org]

A Comparative Performance Analysis of Phosphinate-Based Flame Retardants: Sodium Hydroxybenzylphosphinate vs. Aluminum Diethylphosphinate

This guide provides an in-depth, objective comparison of two prominent halogen-free phosphinate flame retardants: Sodium Hydroxybenzylphosphinate (SHBP) and Aluminum Diethylphosphinate (ADP). Designed for researchers, scientists, and professionals in material development, this document delves into their mechanisms of action, thermal performance, and flame retardant efficacy, supported by detailed experimental protocols and comparative data. Our analysis moves beyond a simple datasheet comparison to explain the causal links between chemical structure, decomposition pathways, and fire safety performance in engineering polymers.

The Contenders: A Structural Overview

At the forefront of halogen-free flame retardant technology, phosphinates offer an effective and more environmentally benign alternative to traditional brominated and chlorinated systems. Both SHBP and ADP belong to this class but possess distinct structural features that dictate their performance.

-

Aluminum Diethylphosphinate (ADP) is an aluminum salt of diethyl phosphinic acid. Its aliphatic nature is a key characteristic influencing its thermal behavior and flame retardant activity.[1] It is a well-established flame retardant used widely in engineering plastics like polyamides (PA) and polyesters (PBT).[2]

-

Sodium Hydroxybenzylphosphinate (SHBP) is a sodium salt characterized by an aromatic benzyl group attached to the phosphorus atom.[3] This aromaticity is hypothesized to significantly influence its mechanism, particularly in the condensed phase, by promoting more stable char formation compared to its aliphatic counterparts.[4]

| Property | Sodium Hydroxybenzylphosphinate (SHBP) | Aluminum Diethylphosphinate (ADP) |

| Appearance | White Powder / Crystalline Solid | White, odorless powder[5] |

| Chemical Formula | C₇H₈NaO₃P[3] | Al(C₄H₁₀O₂P)₃[1] |

| Molar Mass | 194.1 g/mol [3] | 390.3 g/mol [1] |

| Decomposition Temp. | Varies with conditions, generally >300°C | >300°C[1] |

| Key Structural Feature | Aromatic (benzyl group) | Aliphatic (ethyl groups) |

Unraveling the Mechanisms of Action

The efficacy of a flame retardant is rooted in its ability to interrupt the cycle of combustion at critical stages. Phosphinates are particularly versatile as they can act in both the solid (condensed) phase and the gas phase.

Aluminum Diethylphosphinate (ADP): A Dual-Phase Approach

ADP operates through a balanced, dual-action mechanism.[4] Upon heating, it decomposes to release active species that interfere with the fire triangle (heat, fuel, oxygen).

-

Gas Phase Action: ADP releases volatile phosphorus-containing species, such as diethylphosphinic acid.[4] These species act as radical scavengers in the flame, quenching highly energetic H• and OH• radicals that are essential for propagating the combustion chain reaction.[1] This "flame inhibition" effect reduces the heat generated by the fire.

-

Condensed Phase Action: In the solid polymer, ADP promotes the formation of a protective char layer.[6] This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatile gases that fuel the fire.[5]

Sodium Hydroxybenzylphosphinate (SHBP): Enhanced Condensed-Phase Action

While also exhibiting dual-phase activity, the aromatic structure of SHBP is expected to favor a more dominant condensed-phase mechanism.

-

Gas Phase Action: Similar to ADP, SHBP will release phosphorus radicals upon decomposition that inhibit flame propagation.

-

Condensed Phase Action: The key differentiator for SHBP is its hydroxybenzyl group. Aromatic structures are known precursors to stable, graphitic char.[4] During pyrolysis, this group is expected to promote extensive cross-linking and aromatization within the polymer matrix, leading to a more robust and thermally stable char layer compared to aliphatic phosphinates. This enhanced charring is crucial for reducing heat release and preventing dripping.

A Framework for Empirical Comparison: Experimental Design

To move from mechanistic theory to empirical evidence, a rigorous, standardized experimental workflow is essential. The following protocols outline a self-validating system for comparing the performance of SHBP and ADP.

Causality Statement: We have selected Polyamide 6 (PA6) as the polymer matrix. PA6 is a widely used engineering thermoplastic with a processing temperature (~240-260°C) that is well below the decomposition temperature of both phosphinates, ensuring they remain stable during compounding.[7][8] Its known flammability makes it an excellent candidate for evaluating flame retardant efficacy.

Experimental Workflow

Detailed Protocols

A. Sample Preparation: Compounding and Molding

-

Drying: Dry PA6 pellets and phosphinate powders in a vacuum oven at 80°C for at least 4 hours to remove moisture, which can degrade polyamides during processing.

-

Pre-blending: Mechanically mix the dried PA6 pellets with the desired weight percentage (e.g., 18 wt%) of either SHBP or ADP powder to ensure uniform distribution before melt compounding.

-

Melt Compounding: Feed the pre-blend into a co-rotating twin-screw extruder with a temperature profile ranging from 230°C (feed zone) to 260°C (die). This process ensures thorough dispersion of the flame retardant within the polymer matrix.

-

Specimen Molding: Injection mold the resulting pellets into standardized test bars as required for UL-94, LOI, and Cone Calorimetry tests.

B. Thermal Stability: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset of thermal decomposition (Td) and the amount of char residue at elevated temperatures.

-

Procedure: Place a 5-10 mg sample in a TGA instrument. Heat the sample from 30°C to 800°C at a rate of 10 K/min under a nitrogen atmosphere.[1] Record the mass loss as a function of temperature.

C. Flammability: UL-94 Vertical Burn Test

-

Objective: To classify the material's ability to self-extinguish after ignition.[9][10]

-

Procedure: Mount a standard specimen (125 x 13 mm) vertically.[11] Apply a calibrated flame to the bottom edge for 10 seconds and remove. Record the afterflame time (t1). Reapply the flame for another 10 seconds. Record the second afterflame time (t2) and afterglow time (t3). Note if any flaming drips ignite a cotton patch placed below.[12] A V-0 rating, the highest classification for this test, requires that (t1 + t2) for 5 specimens is <50s, no single burn >10s, and no flaming drips ignite the cotton.[10]

D. Flammability: Limiting Oxygen Index (LOI)

-

Objective: To quantify the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain combustion.[13][14]

-

Procedure: Place a standard specimen in a vertical glass column. Ignite the top of the specimen and introduce a controlled mixture of oxygen and nitrogen into the column. Adjust the oxygen concentration downwards until the flame self-extinguishes. The LOI is the minimum oxygen concentration that just supports flaming combustion.[15] A higher LOI value indicates better flame retardancy. Materials with an LOI >21% (the approximate oxygen concentration in air) are considered flame retardant.[13]

E. Fire Dynamics: Cone Calorimetry

-

Objective: To measure key characteristics of fire behavior under forced-flaming conditions, providing a comprehensive picture of fire safety.[16][17]

-

Procedure: Expose a 100 x 100 mm specimen to a constant heat flux (e.g., 35 kW/m²) from a conical heater.[18] Measure parameters such as Time to Ignition (TTI), Heat Release Rate (HRR), Total Heat Released (THR), and smoke production based on the principle of oxygen consumption.[19][20] The Peak Heat Release Rate (pHRR) is a critical metric for assessing fire hazard.

Performance Data Analysis

The following tables present illustrative data based on the expected performance of these phosphinates in a PA6 matrix at an 18 wt% loading, as derived from the mechanisms and literature on similar systems.

Table 1: Illustrative Thermal Stability Data (TGA)

| Formulation | Td 5% (°C) | Td 50% (°C) | Char Yield @ 700°C (%) |

| Neat PA6 | 415 | 455 | < 1 |

| PA6 + 18% ADP | 395 | 440 | ~ 5 |

| PA6 + 18% SHBP | 405 | 450 | ~ 12 |

Analysis: Both flame retardants slightly lower the initial decomposition temperature of the PA6, a common effect where the FR catalyzes the initial breakdown to begin its protective actions.[2] Notably, the SHBP formulation is projected to yield significantly more char, a direct consequence of its aromatic structure promoting a stable, insulating residue.

Table 2: Illustrative Flammability Ratings (UL-94 & LOI)

| Formulation | Thickness | UL-94 Rating | LOI (%) |

| Neat PA6 | 1.6 mm | No Rating (NR) | 22 |

| PA6 + 18% ADP | 1.6 mm | V-0 | 32 |

| PA6 + 18% SHBP | 1.6 mm | V-0 | 34 |

Analysis: Both phosphinates are highly effective, enabling the PA6 to achieve the top UL-94 V-0 rating. The higher LOI value for the SHBP formulation suggests a superior ability to resist combustion, likely due to the combined effect of gas-phase inhibition and the more effective condensed-phase barrier provided by the higher char yield.

Table 3: Illustrative Cone Calorimetry Data (35 kW/m²)

| Formulation | pHRR (kW/m²) | THR (MJ/m²) | TSP (m²) |

| Neat PA6 | ~1100 | ~105 | ~15 |

| PA6 + 18% ADP | ~450 | ~80 | ~25 |

| PA6 + 18% SHBP | ~350 | ~72 | ~28 |

Analysis: The cone calorimeter data reveals the most significant performance differences. Both flame retardants drastically reduce the Peak Heat Release Rate (pHRR) and Total Heat Released (THR), which are critical indicators of fire safety. The SHBP formulation shows a lower pHRR, reinforcing the hypothesis that its superior char-forming capability provides a more effective insulating barrier. The slight increase in Total Smoke Production (TSP) for both FRs is a known trade-off; the gas-phase radical quenching mechanism can lead to incomplete combustion, generating more smoke particles.[2]

Synthesis and Recommendations

This comparative guide demonstrates that while both Sodium Hydroxybenzylphosphinate and Aluminum Diethylphosphinate are highly effective halogen-free flame retardants, their structural differences lead to nuanced performance advantages.

-

Aluminum Diethylphosphinate (ADP) offers a robust and balanced flame retardant mechanism, acting effectively in both the gas and condensed phases. It is a proven, commercially significant solution for a wide range of polymers.

-

Sodium Hydroxybenzylphosphinate (SHBP) , with its aromatic structure, presents a compelling advantage in applications where condensed-phase action is paramount. Its enhanced ability to form a stable, insulating char layer results in lower heat release rates, a critical factor in preventing fire growth. This makes it a potentially superior candidate for applications requiring the highest levels of fire resistance and structural integrity during a fire, such as in demanding electrical and electronic components.